molecular formula C24H23N3O4S B3001075 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 898407-58-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No. B3001075
CAS RN: 898407-58-4
M. Wt: 449.53
InChI Key: FFDNBEZMEWQYAX-UHFFFAOYSA-N
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Description

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that interact with receptor sites and have potential pharmacological applications. For instance, the first paper discusses N-substituted indol-3-ylglyoxylamides and their affinity for the benzodiazepine receptor (BzR), which is relevant to the benzodiazepine-like structure of the compound . The second paper describes the synthesis and evaluation of benzimidazoles as neuropeptide Y (NPY) Y1 receptor antagonists, which is pertinent to the indole moiety present in the compound .

Synthesis Analysis

The synthesis of related compounds involves strategic modifications to achieve selectivity among receptor subtypes. In the first paper, the synthesis of N-substituted indol-3-ylglyoxylamides is described, where variations in the substituent on the benzylamide phenyl ring and the replacement of the benzyl moiety with alkyl groups were explored . The second paper details the synthesis of benzimidazoles with a focus on the optimal spacing and orientation of substituents to maximize affinity for the Y1 receptor . These methods could potentially be applied to the synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, although the specific synthesis route for this compound is not provided.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple aromatic systems and heteroatoms contributing to its potential interactions with biological targets. The indole and thiophene moieties are known to be important for receptor binding, as seen in the compounds studied in the provided papers . The presence of a benzodioxole structure could add to the lipophilicity and potential receptor interactions of the molecule.

Chemical Reactions Analysis

While the specific chemical reactions involving N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide are not detailed in the provided papers, the reactions described for the synthesis and functionalization of related compounds suggest that similar reactions could be used for the compound . For example, the introduction of substituents to achieve desired receptor selectivity and pharmacological profiles is a common theme .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms suggests that the compound would have significant lipophilicity, which could affect its solubility and distribution in biological systems. The papers do not provide specific data on the physical and chemical properties of the compound , but they do discuss the importance of these properties in the context of receptor binding and drug design .

Scientific Research Applications

Antiviral Research

A related compound, 6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethyl-2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one, demonstrated significant inhibitory effects against various strains of HIV-1, including protease inhibitor resistant strains, fusion inhibitor resistant strains, and nucleosides reverse transcriptase inhibitor resistant strains. This suggests potential applications in HIV treatment and research (Li et al., 2020).

Antihypoxic and Antiamnestic Activities

Compounds structurally similar to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide have been studied for their antiamnestic (AA) and antihypoxic (AH) activities. These compounds have shown potential in reversing amnesia and protecting against hypoxia, which could be significant in neurological research and treatment (Ono et al., 1995).

Melatonin Receptor Binding

In research involving melatonin receptors, a series of similar compounds were evaluated for their binding affinity and intrinsic activity. These studies are relevant for understanding circadian rhythms and potential treatments for sleep disorders (Mesangeau et al., 2011).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, structurally related to the chemical , were evaluated for anticonvulsant activities. These compounds hold promise for developing new treatments for epilepsy and related disorders (Nath et al., 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-23(25-13-16-7-8-20-21(12-16)31-15-30-20)24(29)26-14-19(22-6-3-11-32-22)27-10-9-17-4-1-2-5-18(17)27/h1-8,11-12,19H,9-10,13-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDNBEZMEWQYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

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